molecular formula C9H6BrFO2 B592033 7-Bromo-5-fluorochroman-4-one CAS No. 1092350-58-7

7-Bromo-5-fluorochroman-4-one

Cat. No.: B592033
CAS No.: 1092350-58-7
M. Wt: 245.047
InChI Key: UQVBCMAIWONHLQ-UHFFFAOYSA-N
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Description

7-Bromo-5-fluorochroman-4-one is a heterocyclic organic compound with the molecular formula C9H6BrFO2 It is a derivative of chroman-4-one, featuring bromine and fluorine substituents at the 7th and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluorochroman-4-one typically involves the bromination and fluorination of chroman-4-one derivatives. One common method includes:

    Bromination: Starting with chroman-4-one, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chroman-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-5-fluorochroman-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its structural similarity to bioactive molecules.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    Chroman-4-one: The parent compound without bromine and fluorine substituents.

    7-Bromo-chroman-4-one: Lacks the fluorine substituent.

    5-Fluoro-chroman-4-one: Lacks the bromine substituent.

Uniqueness: 7-Bromo-5-fluorochroman-4-one is unique due to the combined presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

7-bromo-5-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVBCMAIWONHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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